
(R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine is a chiral amine that is of interest due to its potential as an intermediate in the synthesis of various bioactive molecules. While the provided papers do not directly discuss this compound, they do provide insights into related structures and synthetic methods that could be applicable to its synthesis and analysis.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been demonstrated through various methods. For instance, a rhodium(III)-catalyzed annulation of 4-arylbut-3-yn-1-amines with internal alkynes through C-H functionalization has been reported, which allows the formation of spiro[indene-1,2'-pyrrolidine] structures with high atom-economy and step-efficiency . Additionally, a practical large-scale synthesis of a pyrrolidin-3-ol derivative has been achieved via asymmetric 1,3-dipolar cycloaddition, followed by reduction and catalytic hydrogenation, without the need for chromatography . These methods could potentially be adapted for the synthesis of (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine.
Molecular Structure Analysis
Structural studies of related compounds, such as 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, have been conducted using various spectroscopic techniques, including 1H-NMR, 13C-NMR, FTIR, UV-Vis, and mass spectrometry, as well as single-crystal X-ray diffraction . These techniques are crucial for confirming the molecular structure and stereochemistry of the synthesized compounds. The presence of intermolecular hydrogen bonds and C-H…π interactions in the crystal structure of related compounds suggests that similar analyses could be informative for (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine.
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives can be inferred from the reported chemical reactions. The rhodium-catalyzed annulation process, for example, involves the formation of multiple chemical bonds, including C-C and C-N bonds . This indicates that (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine could potentially undergo similar C-H functionalization reactions, leading to the formation of complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be deduced from their molecular structure. The presence of hydrogen bonding and π-facial interactions in the crystal structures of related compounds suggests that (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine may exhibit similar properties, which could affect its solubility, melting point, and stability . These properties are important for the practical application and handling of the compound in a laboratory setting.
Scientific Research Applications
Pharmacological Activities
- Compounds related to (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine, such as derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine, have been identified as potent melanin-concentrating hormone receptor-1 (MCH-R1) antagonists, showing efficacy in vivo and good oral bioavailability (Huang et al., 2005).
Chemical Synthesis and Ligand Design
- (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine and its derivatives have been explored in the synthesis of various chemical structures, such as in the creation of amine-constrained pyridazinone histamine H3 receptor antagonists (Sundar et al., 2011).
- The compound has been utilized in synthesizing TiIV and ZrIV complexes, which were found to be active catalysts for asymmetric hydroamination/cyclization of aminoalkenes (Xiang et al., 2008).
Coordination Chemistry and Catalysis
- It has been used in the synthesis and structural investigation of half sandwich Ir(III) and Rh(III) amine compounds, which showed promise in the catalytic transfer hydrogenation of aromatic ketones and aldehydes in water (Thangavel et al., 2017).
- The compound has been part of studies involving organoruthenium and organorhodium cations interacting with novel ambidentate (N,N) and (O,O) chelating ligands in aqueous solution (Nagy et al., 2021).
Material Science and Luminescence
- It has been involved in the construction of helical silver(I) coordination polymers, contributing to the formation of structures with diverse conformational and luminescent properties (Zhang et al., 2013).
Biological Applications
- A bis(pyridine-2-ylmethyl)amine-based derivative has been synthesized as a selective and sensitive colorimetric and fluorescent chemosensor for Cu2+, demonstrating potential use in detecting Cu2+ ions in mammalian cells (Zheng et al., 2016).
properties
IUPAC Name |
(3R)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-4-6-13(7-9)8-10-3-1-2-5-12-10/h1-3,5,9H,4,6-8,11H2/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIALOSPTKOFOPE-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

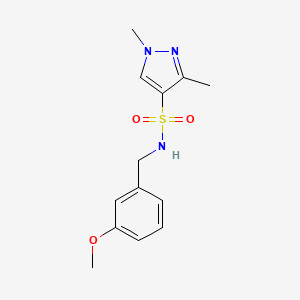
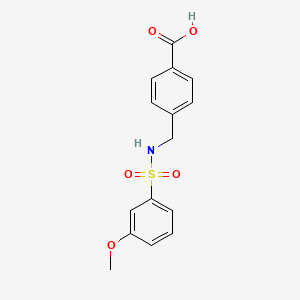

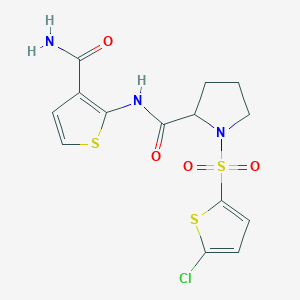
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2547445.png)

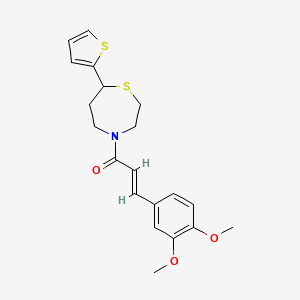
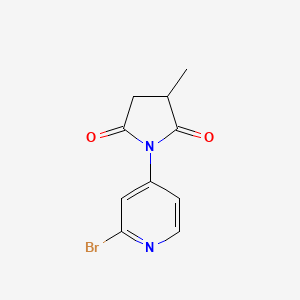
![N-[4-(5-Methyltriazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2547451.png)
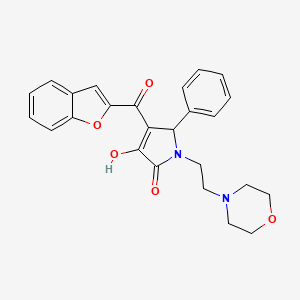
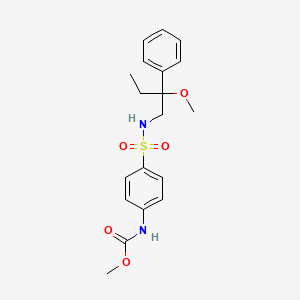
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2547456.png)
![Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2547457.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2547459.png)